3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride
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Overview
Description
3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride is a chemical compound with the molecular formula C5H12ClN3O. It is a hydrochloride salt form of 3-(aminomethyl)azetidine-1-carboxamide. This compound is known for its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of the azetidine ring imparts significant strain, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)azetidine-1-carboxamide;hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method is the ring-opening polymerization of azetidines, which can be achieved through both anionic and cationic mechanisms . The reaction conditions often involve the use of specific catalysts and solvents to control the polymerization process and achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening polymerization processes. The use of optimized reaction conditions, such as temperature control and the selection of appropriate catalysts, is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the azetidine ring .
Scientific Research Applications
3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)azetidine-1-carboxamide;hydrochloride involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, which can influence biological processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing rings that share some reactivity with azetidines but have different ring strain and stability.
Pyrrolidines: These are five-membered nitrogen-containing rings that are more stable than azetidines and have different chemical properties.
Uniqueness
3-(Aminomethyl)azetidine-1-carboxamide;hydrochloride is unique due to its four-membered azetidine ring, which imparts significant strain and reactivity. This makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-(aminomethyl)azetidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-1-4-2-8(3-4)5(7)9;/h4H,1-3,6H2,(H2,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKWODMGILXLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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